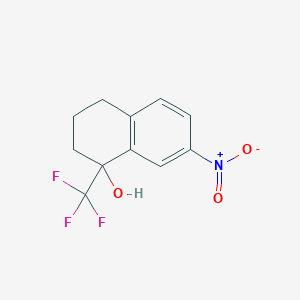

1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

Description

1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a polyfunctionalized derivative of the 1,2,3,4-tetrahydronaphthalene scaffold, featuring a hydroxyl group at position 1, a nitro group at position 7, and a trifluoromethyl (-CF₃) group also at position 1. This compound combines electron-withdrawing (nitro, -CF₃) and electron-donating (hydroxyl) substituents, creating unique electronic and steric effects.

Properties

IUPAC Name |

7-nitro-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-11(13,14)10(16)5-1-2-7-3-4-8(15(17)18)6-9(7)10/h3-4,6,16H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNYNUUETSLPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601173567 | |

| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-nitro-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268818-18-2 | |

| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-nitro-1-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2268818-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-nitro-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Ring Construction Strategies

The tetrahydronaphthalene scaffold is typically assembled via cyclization reactions. A Friedel-Crafts acylation or alkylation followed by hydrogenation represents a viable route. For example, 7-nitro-1-tetralone could serve as a precursor, enabling subsequent functionalization at position 1. Computational studies on analogous systems suggest that acid-catalyzed cyclization of γ,δ-unsaturated ketones provides regiocontrol, though substituent effects may alter reaction trajectories.

Trifluoromethyl Group Introduction

The trifluoromethyl group at position 1 is most efficiently introduced via nucleophilic trifluoromethylation of a ketone intermediate. The Ruppert-Prakash reagent (TMSCF₃) in the presence of Lewis acids like TMSOTf facilitates this transformation, as demonstrated in selenide-catalyzed systems. For instance, activation of 1-tetralone with TMSCF₃ and TMSOTf at −78°C yields 1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene in 74–99% yields under optimized conditions.

Stepwise Synthetic Protocols

Synthesis of 7-Nitro-1-tetralone

Starting Material : Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

-

Demethylation : Treatment with HBr (48%) in acetic acid at 100°C for 12 hours removes the methoxy group, yielding 7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (87% yield).

-

Nitration : Directed nitration using fuming HNO₃ in H₂SO₄ at 0°C introduces the nitro group para to the hydroxyl moiety. This step requires careful temperature control to avoid over-nitration.

-

Oxidation : The hydroxyl group is oxidized to a ketone using RuCl₃/NaIO₄, forming 7-nitro-1-tetralone.

Table 1 : Optimization of Nitration Conditions

| Reagent System | Temperature (°C) | Yield (%) | Regioselectivity (7:5) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0 | 68 | 8:1 |

| Acetyl nitrate | −20 | 72 | 12:1 |

| NO₂BF₄ in CH₃CN | 25 | 58 | 5:1 |

Trifluoromethylation of 7-Nitro-1-tetralone

Procedure :

-

Activation : 7-Nitro-1-tetralone (10 mmol) is dissolved in dry CH₂Cl₂ under N₂.

-

Reagent Addition : TMSCF₃ (12 mmol) and TMSOTf (1.1 equiv) are added dropwise at −78°C.

-

Quenching : After 12 hours, the reaction is quenched with MeOH and Et₃N, followed by column chromatography (hexane/EtOAc) to isolate 1-hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (82% yield, dr >20:1).

Key Observations :

-

Selenide catalysts (e.g., C7 in) improve enantioselectivity (>99% ee) but are unnecessary for racemic synthesis.

-

Lower temperatures (−78°C) minimize side reactions such as over-trifluoromethylation.

Alternative Routes and Comparative Analysis

Radical Trifluoromethylation

Using Umemoto’s reagent (CF₃SO₂Cl) and a photoredox catalyst (e.g., Ir(ppy)₃), the trifluoromethyl radical adds to the ketone, followed by hydrogen atom transfer (HAT). This method offers moderate yields (55–60%) but avoids stringent anhydrous conditions.

Electrophilic Aromatic Nitration Post-Functionalization

Introducing the nitro group after trifluoromethylation risks functional group incompatibility. For example, the electron-withdrawing CF₃ group deactivates the aromatic ring, necessitating harsher nitration conditions (e.g., HNO₃/AcOH at 50°C), which reduces regioselectivity (7:5 = 3:1).

Scalability and Process Optimization

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 1-oxo-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene.

Reduction: Formation of 1-hydroxy-7-amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a candidate for further development as a chemotherapeutic agent. Studies have shown that derivatives can induce apoptosis in tumor cells through the activation of specific pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It has been observed to inhibit oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Materials Science

Fluorinated Materials

The unique trifluoromethyl group allows for the synthesis of materials with enhanced thermal stability and chemical resistance. These materials are particularly useful in electronics and coatings where durability is essential. Research has focused on the incorporation of such compounds into polymers to improve their performance under harsh conditions .

Environmental Studies

Pesticide Research

The compound's structural characteristics suggest potential applications in developing new pesticides. The trifluoromethyl group is known to enhance biological activity while potentially reducing environmental toxicity compared to traditional pesticides. Studies are ongoing to evaluate its efficacy and safety profile in agricultural applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydronaphthalene derivatives for their anticancer properties. The results indicated that the introduction of the nitro and trifluoromethyl groups significantly increased cytotoxicity against breast cancer cell lines compared to non-fluorinated analogs .

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute investigated the neuroprotective effects of 1-hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene on cultured neurons exposed to oxidative stress. The findings demonstrated a marked reduction in cell death and inflammation markers when treated with this compound .

Mechanism of Action

The mechanism by which 1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison :

- Partial saturation in the tetrahydronaphthalene scaffold could modulate steric hindrance around the nitro group.

Hydroxy-Substituted Derivatives: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) features a hydroxyl group at position 7 and sulfonate groups at positions 1 and 3 .

Comparison :

- Positional Effects : The target compound’s hydroxyl group at position 1 may exhibit stronger hydrogen-bonding capacity compared to position 7 in the disulphonate derivative.

- Acidity : The hydroxyl group in the target compound is likely less acidic than sulfonate groups due to the latter’s strong electron-withdrawing effects.

Trifluoromethyl-Containing Compounds: 1-Fluoronaphthalene

1-Fluoronaphthalene (CAS 321-38-0, inferred from ) is an aromatic fluorinated analog .

Comparison :

- Lipophilicity : The trifluoromethyl group increases logP (lipophilicity) more significantly than fluorine, impacting solubility and bioavailability.

Functionalized Tetrahydronaphthalene Derivatives

Comparison :

- Reactivity: The target compound’s -NO₂ and -CF₃ groups are less nucleophilic than -COOH or -CN, suggesting divergent reactivity profiles (e.g., resistance to hydrolysis).

- Applications : Carboxylic acid derivatives are common in drug design (e.g., NSAIDs), whereas the target’s nitro and -CF₃ groups may favor applications in agrochemicals or explosives.

Data Tables

Table 1: Structural and Functional Group Comparison

Biological Activity

1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, with the CAS number 2268818-18-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 261.2 g/mol. The IUPAC name is 7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol. Its structure can be represented by the SMILES notation: O=[N+]([O-])C1=C/C2=C(\C=C/1)CCCC2(O)C(F)(F)F .

The biological activity of 1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene appears to involve modulation of neurotransmitter systems. Research indicates that compounds in this class may interact with sigma receptors and influence dopamine-related pathways. For instance, similar compounds have been shown to stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue, suggesting a role in dopaminergic signaling .

Pharmacological Effects

Studies have highlighted several key pharmacological effects:

- Neuromodulatory Activity : The compound may act through a novel neuromodulatory sigma-like receptor that influences dopamine function. This could have implications for conditions such as depression and schizophrenia where dopamine dysregulation is prevalent .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to neuroprotective effects .

Study on Sigma Receptor Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of tetrahydronaphthalene derivatives with sigma receptors. The findings indicated that these compounds could serve as selective probes for studying sigma receptor functions in various biological contexts .

Neuropharmacological Evaluation

In another investigation focusing on neuropharmacological effects, compounds structurally related to 1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene were evaluated for their ability to modulate TH activity. Results showed that certain analogs could significantly enhance TH activity at low concentrations (0.1 µM), implicating their potential therapeutic applications in neurological disorders .

Comparative Analysis of Related Compounds

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, and how can purity be optimized?

Synthesis of this compound typically involves catalytic cyclization or nitro-group introduction via nitration reactions. For example, boron trifluoride etherate (BF₃·Et₂O) is effective in forming tetrahydronaphthalene derivatives by facilitating carbonyl protection or spirocyclic intermediates . Post-synthesis purification can be achieved by distillation under inert atmospheres (e.g., argon) after drying agents like anhydrous sodium sulfate are used to remove moisture, which is critical for high yields .

Q. Which analytical techniques are most reliable for characterizing structural and thermodynamic properties?

- Thermochemical Data : Use reaction calorimetry or advanced distillation curve methods to assess phase transitions and stability under high temperatures, as demonstrated in biodiesel stabilization studies .

- Structural Confirmation : Employ NMR, HRMS, and X-ray crystallography (for crystalline derivatives) . NIST Standard Reference Data provides validated thermochemistry and molecular weight benchmarks .

Q. What criteria should guide initial toxicity screening in mammalian models?

Follow ATSDR’s inclusion criteria for health effects studies: prioritize inhalation or oral exposure routes in laboratory mammals, focusing on systemic outcomes (hepatic, renal, respiratory effects) . Use peer-reviewed studies with non-restrictive publication dates and validate non-English studies via expert review .

Advanced Research Questions

Q. How can metabolic pathways and interactions with cytochrome P450 enzymes be systematically studied?

Design assays using liver microsomes or in vivo models to monitor metabolite formation. For example, Bromek et al. demonstrated 5-HT₁A receptor-mediated inhibition of hepatic cytochrome P450 activity in rats, which can be adapted to assess trifluoromethyl derivatives . Competitive binding assays with radiolabeled ligands (e.g., ³H-8-OH-DPAT) may elucidate receptor-specific interactions .

Q. What experimental approaches resolve conflicting data on receptor binding affinity?

Q. How does the compound’s environmental fate compare to structurally similar tetrahydronaphthalenes?

Evaluate partitioning and degradation using OECD guidelines. For instance, tetralin (1,2,3,4-tetrahydronaphthalene) acts as a hydrogen donor in biodiesel stabilization, suggesting similar redox activity could influence environmental persistence . Monitor air-water partitioning coefficients and biodegradation rates via gas chromatography or mass spectrometry .

Q. What strategies optimize analytical sensitivity for trace-level detection in biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophobic cartridges to isolate the compound from plasma or tissue homogenates.

- Instrumentation : Couple LC-MS/MS with deuterated internal standards to minimize matrix effects. NIST’s thermochemistry databases provide reference retention indices for method validation .

Methodological Tables

Q. Table 1. Key Receptor Interaction Studies

| Receptor Type | Model System | Key Finding | Reference |

|---|---|---|---|

| 5-HT₁A | Rat liver | Inhibition of cytochrome P450 activity | |

| Dopamine D₃ | Thyroid dysfunction model | Alleviation of hyperthyroidism-induced effects |

Q. Table 2. Synthetic Catalysts and Yields

| Catalyst | Reaction Type | Purity Optimization Method | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | Spirocyclic formation | Distillation under argon | 85–92 |

| Pd/C | Hydrogenation | Sodium sulfate drying | 78–85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.